1-[3-(Benzyloxy)phenyl][1,2,4]triazolo[4,3-a]quinoline
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Overview
Description
1-[3-(BENZYLOXY)PHENYL]-[1,2,4]TRIAZOLO[4,3-A]QUINOLINE is a heterocyclic compound that belongs to the class of triazoloquinolines. These compounds are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties . The unique structure of 1-[3-(BENZYLOXY)PHENYL]-[1,2,4]TRIAZOLO[4,3-A]QUINOLINE makes it a valuable subject of study in medicinal chemistry and pharmaceutical research.
Preparation Methods
The synthesis of 1-[3-(BENZYLOXY)PHENYL]-[1,2,4]TRIAZOLO[4,3-A]QUINOLINE typically involves the following steps:
Aromatic Nucleophilic Substitution: The starting material, 4-chloro-8-methyl[1,2,4]triazolo[4,3-a]quinoxaline-1-amine, undergoes aromatic nucleophilic substitution with various amines and triazole-2-thiol.
Cyclization: The intermediate products are then cyclized to form the triazoloquinoline core structure.
Industrial Production: Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
1-[3-(BENZYLOXY)PHENYL]-[1,2,4]TRIAZOLO[4,3-A]QUINOLINE undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Substitution: It can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Major Products: The major products formed from these reactions include various substituted triazoloquinolines with potential biological activities.
Scientific Research Applications
1-[3-(BENZYLOXY)PHENYL]-[1,2,4]TRIAZOLO[4,3-A]QUINOLINE has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Its potential anticancer properties are being explored in various preclinical studies.
Industry: It is used in the development of new materials with specific chemical and physical properties.
Mechanism of Action
The mechanism of action of 1-[3-(BENZYLOXY)PHENYL]-[1,2,4]TRIAZOLO[4,3-A]QUINOLINE involves interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
1-[3-(BENZYLOXY)PHENYL]-[1,2,4]TRIAZOLO[4,3-A]QUINOLINE can be compared with other similar compounds:
Properties
Molecular Formula |
C23H17N3O |
---|---|
Molecular Weight |
351.4 g/mol |
IUPAC Name |
1-(3-phenylmethoxyphenyl)-[1,2,4]triazolo[4,3-a]quinoline |
InChI |
InChI=1S/C23H17N3O/c1-2-7-17(8-3-1)16-27-20-11-6-10-19(15-20)23-25-24-22-14-13-18-9-4-5-12-21(18)26(22)23/h1-15H,16H2 |
InChI Key |
XAPIVUJEIARNHY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=C2)C3=NN=C4N3C5=CC=CC=C5C=C4 |
Origin of Product |
United States |
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